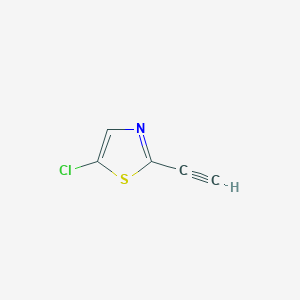
5-Chloro-2-ethynyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-ethynyl-1,3-thiazole is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-ethynyl-1,3-thiazole typically involves the reaction of 2-chloro-1,3-thiazole with ethynylating agents under controlled conditions. One common method includes the use of acetylene derivatives in the presence of a base to facilitate the ethynylation process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, ethynylation, and purification through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-ethynyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazoles .
Scientific Research Applications
5-Chloro-2-ethynyl-1,3-thiazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, fungicides, and biocides
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethynyl-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound’s thiazole ring can participate in electron delocalization, which allows it to interact with enzymes and receptors in biological systems. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-chloromethyl-1,3-thiazole
- 5-Amino-1,2,3-triazole
- 2-Substituted-4-(2,5-dichlorothienyl)-1,3-thiazoles .
Uniqueness
5-Chloro-2-ethynyl-1,3-thiazole is unique due to its ethynyl group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C5H2ClNS |
|---|---|
Molecular Weight |
143.59 g/mol |
IUPAC Name |
5-chloro-2-ethynyl-1,3-thiazole |
InChI |
InChI=1S/C5H2ClNS/c1-2-5-7-3-4(6)8-5/h1,3H |
InChI Key |
VFBIBQSBWRZUKM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC=C(S1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,4-Dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B13618038.png)

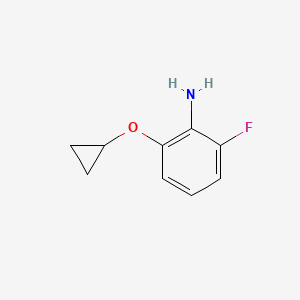
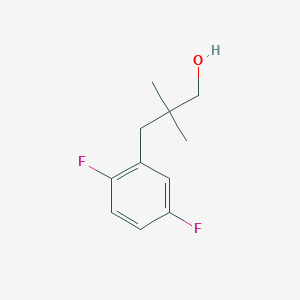


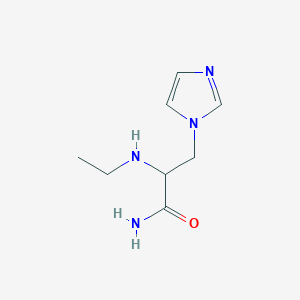
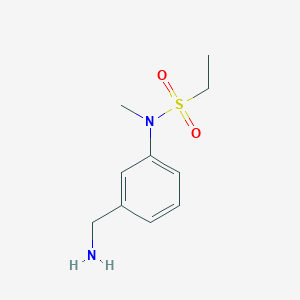
![[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]aminedihydrochloride](/img/structure/B13618098.png)
![N-{4-[(cyanosulfanyl)methyl]-1,3-thiazol-2-yl}-N-methylacetamide](/img/structure/B13618102.png)

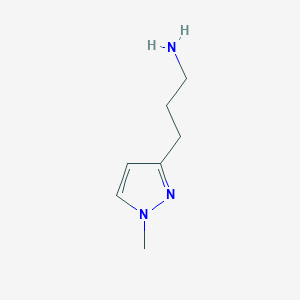

![2-(Sec-butyl)-4-chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13618119.png)
